molecular formula C8H7N3O B3045019 5-(Pyridin-3-yl)oxazol-2-amine CAS No. 1014629-82-3

5-(Pyridin-3-yl)oxazol-2-amine

Cat. No.: B3045019
CAS No.: 1014629-82-3
M. Wt: 161.16
InChI Key: FFPRJOFZLFRXEN-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)oxazol-2-amine is a heterocyclic compound that features both a pyridine ring and an oxazole ring. The presence of these two rings makes it a compound of interest in various fields of chemistry and biology. The pyridine ring is a six-membered ring containing one nitrogen atom, while the oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom. This compound is known for its potential biological activities and is often studied for its applications in medicinal chemistry.

Scientific Research Applications

5-(Pyridin-3-yl)oxazol-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-yl)oxazol-2-amine is related to its inhibitory activities toward G-protein-coupled receptor kinase-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .

Future Directions

The future directions for the research on 5-(Pyridin-3-yl)oxazol-2-amine could involve discovering novel small molecules to inhibit GRK-2 and -5 . Additionally, the diverse biological potential of oxazole derivatives, which include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities , suggests that there could be further exploration in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)oxazol-2-amine typically involves the formation of the oxazole ring followed by the introduction of the pyridine moiety. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminopyridine with a suitable oxazole precursor can yield this compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the pyridine or oxazole rings.

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A simpler compound with a similar ring structure but without the pyridine moiety.

    Isoxazole: An isomer of oxazole with the oxygen and nitrogen atoms in different positions.

    Pyridine: A six-membered ring with one nitrogen atom, similar to the pyridine moiety in 5-(Pyridin-3-yl)oxazol-2-amine.

Uniqueness

This compound is unique due to the combination of the pyridine and oxazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-pyridin-3-yl-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPRJOFZLFRXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501308410
Record name 5-(3-Pyridinyl)-2-oxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014629-82-3
Record name 5-(3-Pyridinyl)-2-oxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1014629-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Pyridinyl)-2-oxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501308410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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